![molecular formula C15H16FN3O B5688198 N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea](/img/structure/B5688198.png)

N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

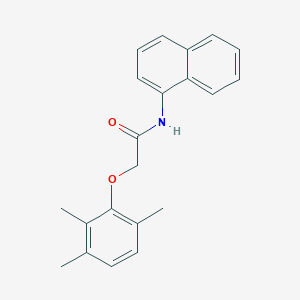

Urea derivatives, including N'-(4-fluorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]urea, can be synthesized through various methods, such as the Lossen rearrangement which demonstrates a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method allows for good yields under milder reaction conditions and is considered environmentally friendly due to the possibility of byproduct recycling (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

Studies on the molecular structure of urea derivatives focus on their intramolecular hydrogen bonding and the effect of substituents on complexation. For instance, N-(pyridin-2-yl),N'-substituted ureas have been analyzed for their association with counterparts through hydrogen bonding, revealing insights into the classical substituent effect on association (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can be influenced by the presence of metal ions, as demonstrated in studies of Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas. These reactions underline the role of metal ions in facilitating urea cleavage through nucleophilic addition, highlighting the intricate balance between molecular structure and reactivity (Belzile, Neverov, & Brown, 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility and crystallinity, can be characterized through spectroscopic and crystallographic studies. For example, the crystal structure of certain N-phenyl-N'-(4-pyridyl)urea derivatives has been elucidated to understand their supramolecular aggregation, which is crucial for applications in material science and pharmaceutical formulations (Suresh et al., 2007).

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-19(11-9-13-4-2-3-10-17-13)15(20)18-14-7-5-12(16)6-8-14/h2-8,10H,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDHEFABWNETLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5688119.png)

![3-chloro-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688126.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)

![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5688179.png)

![1-(4-fluorophenyl)-2-[3-(3-methoxyphenoxy)-1-azetidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5688195.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)

![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)

![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)